N-cyclohexyl-N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-8-10-14(11-9-12)21-18-15(17-19-21)16(22)20(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGXLHQZAFAITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted tetrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
N-cyclohexyl-N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has been evaluated for its antimicrobial properties against various pathogens. Research indicates that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Objective : To assess the effectiveness against Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating promising antimicrobial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines, particularly focusing on its cytotoxic effects.
Case Study: Cytotoxicity Evaluation
- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| MCF-7 | 15 | 2023 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, particularly in models of inflammation.
Case Study: Inflammation Model Study
- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with this compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 50 |
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be grouped by core heterocycles, aryl substituents, and amide side chains. Below is a detailed analysis:
Core Heterocycle Variations
The tetrazole ring (5-membered, 4 nitrogen atoms) distinguishes this compound from thiazole (1 sulfur, 1 nitrogen) or pyrazole (2 nitrogen atoms) derivatives. Key differences include:
- This may improve target binding but reduce membrane permeability.
Aryl Substituent Comparisons
The p-tolyl group (4-methylphenyl) is a critical feature shared with compounds in , where its removal or substitution led to significant activity loss in TNF-α inhibitors. For example:
- Compound 40a : A pyrazole derivative with a p-tolyl group showed high TNF-α inhibitory activity (IC50 < 100 nM). Replacing the p-tolyl with 4-chloro or 4-methoxy groups reduced potency by 10–100 fold .
Amide Side Chain Modifications
The N-cyclohexyl-N-methyl substituent contrasts with other amide side chains in analogs:
- Morpholinoethoxy Groups (): Improved solubility but reduced potency in some pyrazole carboxamides due to steric hindrance.
- Target Compound : The cyclohexyl-methyl combination balances lipophilicity and steric bulk, which may optimize tissue penetration and target engagement .
Structural and Functional Comparison Table
Key Research Findings and Implications
Role of p-Tolyl Group : demonstrates that the 4-methyl group on the aryl ring is critical for maintaining electronic and steric complementarity in target binding. Substitutions (e.g., 4-chloro, 4-methoxy) disrupt this balance .
Amide Side Chain Flexibility : Bulkier substituents (e.g., cyclohexyl) may enhance target selectivity but reduce solubility. In contrast, smaller groups (e.g., methyl) improve pharmacokinetics but may lower affinity .
Heterocycle Impact : Tetrazoles offer metabolic stability over pyrazoles but may require formulation adjustments to address poor aqueous solubility .
Biological Activity
N-cyclohexyl-N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.
Chemical Structure
The compound this compound can be structurally represented as follows:
This structure consists of a tetrazole ring, which is known for its diverse biological activities, including antibacterial and antifungal properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives. For example, similar compounds have shown significant activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for several related compounds are summarized in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-cyclohexyl-N-methyl-... | Staphylococcus aureus | 8 - 32 |
| N-cyclohexyl-N-methyl-... | Escherichia coli | 16 |
| 2-fluorophenyltetrazole | S. epidermidis T 5501 | 2 |
| 3-chloro-4-fluorophenyl | Klebsiella pneumoniae | 4 - 16 |
The above table illustrates that some derivatives exhibit comparable activity to standard antibiotics like penicillin and ampicillin . Notably, the compound demonstrated a strong inhibitory effect against clinical isolates of S. epidermidis, with an MIC as low as 2 µg/mL, indicating its potential as a therapeutic agent against resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assessments reveal that many tetrazole derivatives, including this compound, exhibit low toxicity towards normal human cell lines. For instance, studies using the MTT assay demonstrated that these compounds did not significantly affect normal cell viability compared to cancer cell lines . This selectivity is crucial for developing safe therapeutic agents.
Mechanistic Insights
Research into the mechanisms underlying the biological activity of tetrazoles suggests that their efficacy may be linked to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. The tetrazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins involved in bacterial survival .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of tetrazole derivatives and evaluated their antimicrobial properties against both standard and clinical strains. The findings indicated that several compounds exhibited potent antibacterial activity comparable to established antibiotics .
- Cytotoxicity Profile : In another investigation, various tetrazole derivatives were screened for cytotoxic effects against a panel of cancer cell lines. The results indicated that while some compounds showed promising anticancer activity, they maintained a favorable safety profile against normal cells .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-cyclohexyl-N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via [3+2] cycloaddition of azide anions to nitrile precursors, a common method for tetrazole ring formation . Key steps include:
- Using aromatic nitriles (e.g., oxazole nitriles) as substrates.
- Optimizing reaction temperature (typically 80–100°C) and solvent polarity (e.g., DMF or ethanol) to enhance cycloaddition efficiency .
- Data Table :
| Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oxazole-4-carbonitrile | NaN₃, NH₄Cl | DMF | 100 | 78 | |
| Aryl nitrile derivatives | NaN₃, ZnBr₂ | Ethanol | 80 | 65 |
Q. Which spectroscopic techniques are critical for characterizing this tetrazole-carboxamide derivative?
- Methodology :
- FT-IR/Raman : Identify tetrazole ring vibrations (≈1450–1550 cm⁻¹ for C=N stretching) and carboxamide C=O bands (≈1650–1700 cm⁻¹) .
- NMR : Use ¹H NMR to resolve cyclohexyl (δ 1.2–2.0 ppm) and p-tolyl (δ 2.3 ppm for CH₃) protons, and ¹³C NMR to confirm carbonyl (≈170 ppm) and tetrazole carbons .
- UV-Vis : Analyze π→π* transitions in the tetrazole and aromatic moieties (λₘₐₐ ≈ 250–280 nm) .
Q. What preliminary pharmacological activities have been reported for structurally similar tetrazole-carboxamides?
- Methodology : Evaluate antiallergic or anti-inflammatory activity using:
- Passive Cutaneous Anaphylaxis (PCA) Assay : Measure inhibition of histamine release in rodent models (e.g., ID₅₀ values for potency comparisons) .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., acetyl or fluoro) on the phenyl ring to enhance metabolic stability and potency .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to determine HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) with RMSD thresholds <2.0 Å .
Q. How do structural modifications (e.g., substituent effects) alter the compound’s physicochemical and pharmacological profiles?
- Methodology :
- Hansch Analysis : Correlate logP values with bioactivity; hydrophobic substituents (e.g., cyclohexyl) enhance lipophilicity (logP ≈ 3.5) and CNS penetration .
- Thermodynamic Stability : Assess substituent effects on tetrazole ring tautomerism (1H vs. 2H forms) via variable-temperature NMR .
Q. How should researchers address discrepancies in spectral or biological data across studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
